![molecular formula C8H5BrClN B174802 5-Bromo-6-chloro-1H-indole CAS No. 122531-09-3](/img/structure/B174802.png)
5-Bromo-6-chloro-1H-indole
Overview
Description
5-Bromo-6-chloro-1H-indole is a chemical compound with the molecular formula C8H5BrClN . It is used in the study to prepare indole derivatives as intermediates for agrochemicals and drugs .
Synthesis Analysis
The synthesis of 5-bromoindole involves a process where indole as a raw material is subjected to sodium sulfonate substitution reaction to obtain 2-sodium sulfonate-indole. Then the 2-sodium sulfonate-indole undergoes a reaction with an acylation reagent to obtain 2-sodium sulfonate-1-chloracetylindole. Finally, the 2-sodium sulfonate-1-chloracetylindole is subjected to an addition reaction with bromine to produce 5-bromoindole .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole .Chemical Reactions Analysis
5-Bromoindole can undergo Sonogashira coupling reaction with N,N-diisopropylprop-2-ynylamine to afford the corresponding propargylic diisopropylamine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 230.489 Da and a boiling point of 358℃ . It has a density of 1.772 and a flash point of 170℃ .Scientific Research Applications
Crystal Structure Analysis
5-Bromo-6-chloro-1H-indole has been utilized in the study of intermolecular interactions in crystal structures. The molecule's crystal structure was analyzed using Hirshfeld surface, revealing several short intermolecular connections. This study provided insights into the molecule's electronic spectra, molecular orbital energy levels, and thermal stability up to 215 °C (Barakat et al., 2017).
Synthesis of Indole Derivatives
Indole derivatives, including those derived from this compound, have been synthesized for various applications. These include the formation of Schiff and Mannich bases with anti-HIV properties (Pandeya et al., 2000) and the development of indole-based chalcones with potential antifouling properties (Chunhua et al., 2021).
Antibacterial and Antifungal Evaluation
Derivatives of this compound have been evaluated for their antibacterial and antifungal properties. This includes the study of indole-chalcones, which showed promising antibacterial activity and algae inhibition performance, indicating their potential as antifouling agents (Chunhua et al., 2021).
Indole Synthesis and Classification
Indole synthesis, involving this compound and other derivatives, has been extensively studied. A review and proposed classification of indole synthesis methods have been published, highlighting the diverse approaches to constructing the indole nucleus, essential for many natural and synthetic molecules with significant biological activity (Taber & Tirunahari, 2011).
Enzyme Detection and Localization
This compound and its derivatives have been used in indigogenic substrates for enzyme detection and localization. These substrates facilitate the identification of enzyme activities in various fields, including histochemistry, biochemistry, and bacteriology (Kiernan, 2007).
Photoreactive Compounds Synthesis
Compounds derived from this compound have been synthesized for use in photoaffinity labeling. These compounds are essential in biological functional analysis, acting as photoreactive labels for various bioactive indole metabolites (Murai et al., 2012).
Safety and Hazards
Future Directions
Indoles, including 5-Bromo-6-chloro-1H-indole, have attracted increasing attention in recent years due to their various biologically vital properties. They are being studied for their potential applications in the treatment of cancer cells, microbes, and different types of disorders in the human body .
Mechanism of Action
Target of Action
5-Bromo-6-chloro-1H-indole is a derivative of indole, a significant heterocyclic system found in natural products and drugs . Indole derivatives play a crucial role in cell biology and are found in many important synthetic drug molecules . They bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .
Mode of Action
Like other indole derivatives, it likely interacts with its targets, leading to changes in cellular processes . Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been reported to show inhibitory activity against influenza A .
Result of Action
Given the broad range of biological activities exhibited by indole derivatives, it is likely that this compound could have diverse effects at the molecular and cellular levels .
properties
IUPAC Name |
5-bromo-6-chloro-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMZUROGBNBCCPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=C(C=C21)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60560074 | |
Record name | 5-Bromo-6-chloro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60560074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
122531-09-3 | |
Record name | 5-Bromo-6-chloro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60560074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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